3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Description

The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRMXPSUZIYDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063986 | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5718-83-2 | |

| Record name | 3-(Carboxymethyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine-N-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid

Introduction: The Significance of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid

4-Oxo-2-thioxo-3-thiazolidineacetic acid, commonly known in the scientific community as rhodanine-3-acetic acid, is a pivotal heterocyclic compound. Its robust scaffold serves as a versatile intermediate in the synthesis of a multitude of pharmacologically active agents.[1] The rhodanine core is recognized as a privileged structure in medicinal chemistry, forming the basis for drugs with a wide array of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[1] Notably, it is a key intermediate in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[2]

This guide provides an in-depth exploration of the primary synthetic protocols for rhodanine-3-acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering not just procedural steps but a comprehensive understanding of the chemical transformations involved. This document is structured to provide both theoretical knowledge and practical, field-proven insights to ensure successful and efficient synthesis.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes to rhodanine-3-acetic acid dominate the landscape, each with its own set of advantages and challenges. The classical approach involves a one-pot, three-component reaction of glycine, carbon disulfide, and chloroacetic acid. A more contemporary and safer alternative circumvents the use of the hazardous carbon disulfide.

| Parameter | Classical Carbon Disulfide Method | Alternative (Non-CS2) Method |

| Key Reagents | Glycine, Carbon Disulfide, Chloroacetic Acid, Base | Aminoacetic acid derivatives, Chloroacetyl chloride, Alkali metal ethylxanthate |

| Primary Advantage | One-pot synthesis, potentially higher throughput | Avoids use of highly toxic and flammable carbon disulfide |

| Primary Disadvantage | Use of hazardous carbon disulfide | Multi-step process, may require intermediate purification |

| Typical Yield | ~82-94% | Variable, dependent on intermediate step efficiency |

| Scalability | Challenging on a large scale due to CS2 handling | More amenable to large-scale industrial synthesis |

Protocol I: The Classical One-Pot Synthesis via Carbon Disulfide

This method remains widely used due to its efficiency in forming the rhodanine ring system in a single reaction vessel. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of the amino group of glycine on the electrophilic carbon of carbon disulfide in a basic medium. This forms a dithiocarbamate salt. The subsequent addition of chloroacetic acid leads to an S-alkylation, forming an intermediate which, upon acidification, readily undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by dehydration to yield the final product.

Visualizing the Mechanism

Caption: Reaction mechanism for the classical synthesis of rhodanine-3-acetic acid.

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis which offers significant advantages in terms of reaction time.[3]

Materials:

-

Glycine

-

Carbon Disulfide (CS₂)

-

22% Sodium Hydroxide (NaOH) solution

-

Sodium Chloroacetate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Deionized Water

Equipment:

-

Microwave Reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dithiocarbamate Formation: In a microwave reactor vessel, dissolve glycine (1 mol equivalent) and sodium hydroxide (1 mol equivalent of NaOH in a 22% aqueous solution) in 3 mL of water. Add carbon disulfide (1 mol equivalent) to the solution.

-

Microwave Irradiation (Step 1): Seal the vessel and subject the mixture to microwave irradiation at 100°C for 5 minutes.

-

Addition of Chloroacetate: After the reaction, allow the mixture to cool to 40°C. Add sodium chloroacetate (1 mol equivalent) to the reaction mixture.

-

Microwave Irradiation (Step 2): Reseal the vessel and irradiate at 100°C for another 5 minutes.

-

Cyclization: Cool the reaction solution to 40°C and concentrate it under reduced pressure. To the concentrated residue, add 3 mL of concentrated hydrochloric acid.

-

Final Reaction: Heat the mixture to 110°C and maintain for 20-30 minutes to complete the cyclization.

-

Work-up and Purification: After cooling, extract the crude product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Expected Yield: Approximately 82.5%.[3]

Characterization Data:

-

Melting Point: 245-247 °C[3]

-

¹H NMR (DMSO-d₆, 400 MHz): δ = 4.56 (s, 2H, N-CH₂), 4.41 (s, 2H, H-5)[3]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ = 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)[3]

-

IR (KBr) νₘₐₓ (cm⁻¹): 3439, 1663, 1512, 1321, 896[3]

Protocol II: A Safer Synthetic Route Avoiding Carbon Disulfide

The high toxicity and flammability of carbon disulfide make the classical method less desirable for large-scale industrial production. An alternative pathway has been developed that avoids this hazardous reagent.[4]

Mechanistic Rationale

This multi-step synthesis begins with the protection of the carboxylic acid of glycine as a methyl ester. The amino group is then acylated with chloroacetyl chloride. The resulting intermediate reacts with potassium ethyl xanthate, followed by a base-catalyzed intramolecular cyclization to form the rhodanine ring. The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Visualizing the Workflow

Caption: Step-wise workflow for the alternative synthesis of rhodanine-3-acetic acid.

Detailed Experimental Protocol

This protocol is a composite of the steps described in the patent literature.[4]

Step 1: Preparation of Methyl aminoacetate hydrochloride

-

Stir aminoacetic acid (1 equivalent) with methanol at 10 °C.

-

Slowly add sulfuric acid dropwise over 1 hour at 10 °C.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction by TLC until the disappearance of the starting material.

-

Distill off the methanol to obtain methyl aminoacetate hydrogen sulfate as an oil.

Step 2: Preparation of Methyl[(chloroacetyl)amino]acetate

-

React methyl aminoacetate hydrochloride with chloroacetyl chloride. Further details on the specific conditions for this step would require consulting the primary patent literature.

Step 3: Preparation of Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate

-

In a multi-necked round-bottom flask, stir potassium ethyl xanthate (1.69 mol) with water at 30-35 °C.

-

Add a solution of methyl[(chloroacetyl)amino]acetate (1.69 mol) in water at 30-35 °C.

-

Stir the reaction mass for 5 hours, monitoring for the absence of the starting material by TLC.

-

Filter the reaction mass and wash with water.

-

Dry the wet cake in an oven at 55-60 °C for 5-6 hours.

Step 4: Preparation of Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate

-

In a three-necked round-bottom flask, stir Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate (0.0079 mol) with toluene at 60-65 °C.

-

Slowly add a solution of triethylamine in toluene under a nitrogen atmosphere.

-

Heat the reaction mass to 80-85 °C for 12 hours, monitoring by TLC.

-

Pour the reaction mass into ice-water and separate the toluene layer.

Step 5: Hydrolysis to Rhodanine-3-acetic acid

-

Stir Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate with an aqueous mineral acid (e.g., 48% HBr or a mixture of acetic acid and hydrochloric acid) at reflux for several hours.[5]

-

Monitor the reaction by TLC for the disappearance of the starting ester.

-

Pour the reaction mass into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Distill off the ethyl acetate to yield the final product.

Purification and Characterization: Ensuring a Self-Validating System

The purity of the final product is paramount for its use in subsequent synthetic steps, particularly in drug development.

Purification:

-

Extraction: As described in the protocols, extraction with a suitable organic solvent like ethyl acetate is the primary method for isolating the crude product from the aqueous reaction mixture.

-

Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture is recommended.[6]

-

Washing: The crystalline product should be washed successively with appropriate solvents (e.g., glacial acetic acid, ethanol, and ether) to remove residual impurities.[6]

Characterization: A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized rhodanine-3-acetic acid. The data provided in the classical synthesis protocol section serves as a benchmark for validation.

Conclusion and Future Perspectives

The synthesis of 4-oxo-2-thioxo-3-thiazolidineacetic acid is a well-established process with multiple viable routes. The choice of protocol often depends on the scale of the synthesis and the available infrastructure, particularly concerning the handling of hazardous materials like carbon disulfide. The microwave-assisted classical method offers a rapid and high-yielding approach for laboratory-scale synthesis. For industrial applications, the alternative route, despite being multi-stepped, provides a safer and more scalable option.

The continued importance of the rhodanine scaffold in medicinal chemistry ensures that research into optimizing its synthesis will persist. Future efforts may focus on developing even greener and more atom-economical synthetic strategies, potentially utilizing catalytic methods to further enhance efficiency and reduce environmental impact.

References

-

Mermer, A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(15), 3488. [Link]

- Google Patents.

-

Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Pharmaceutical Investigation, 51(2), 213-227. [Link]

-

Organic Syntheses. N-(p-ACETYLAMINOPHENYL)RHODANINE. [Link]

- Google Patents.

-

Organic Syntheses. rhodanine. [Link]

-

ResearchGate. Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. [Link]

-

ResearchGate. Rhodanine- 3- acetic acid derivatives. [Link]

-

ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [Link]

-

Pathak, R. B., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Bioorganic & Medicinal Chemistry, 72, 117001. [Link]

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. WO2007074390A2 - Process for preparing rhodanine-3-acetic acid: a key intermediated of epalrestat - Google Patents [patents.google.com]

- 5. JP2009528978A - Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Rhodanine-3-acetic acid chemical properties and structure

An In-Depth Technical Guide to Rhodanine-3-Acetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

Rhodanine-3-acetic acid (RAA), a key derivative of the rhodanine heterocyclic scaffold, has emerged as a molecule of significant interest in both industrial and pharmaceutical chemistry. Its unique structural features, including a reactive methylene group and a carboxylic acid handle, make it an exceptionally versatile building block for combinatorial synthesis and a privileged core in medicinal chemistry. This guide provides a comprehensive technical overview of Rhodanine-3-acetic acid, detailing its fundamental chemical properties, validated spectroscopic signature, robust synthetic protocols, and its expanding role in the development of novel therapeutic agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical application and scientific importance of this compound.

Core Chemical Identity and Physicochemical Profile

Rhodanine-3-acetic acid is a heterocyclic organic compound formally known as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1][2] It presents as a pale yellow, crystalline powder under ambient conditions.[3] The presence of both a carboxylic acid group and the thioamide within the rhodanine ring dictates its chemical behavior and physical properties.

Nomenclature and Identifiers

-

IUPAC Name: 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid[1][2]

-

Common Synonyms: Rhodanine-N-acetic acid, N-Carboxymethylrhodanine, (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid[1][4]

-

CAS Number: 5718-83-2[1]

-

Molecular Formula: C₅H₅NO₃S₂[5]

-

Molecular Weight: 191.23 g/mol [5]

Physicochemical Properties

The physicochemical properties of RAA are critical for its handling, reaction setup, and formulation. The data below has been consolidated from verified sources.

| Property | Value | Source(s) |

| Appearance | Pale yellow fine crystalline powder | [3] |

| Melting Point | 145-148 °C | [5] |

| Boiling Point (Predicted) | 375.4 ± 44.0 °C | [5] |

| Density (Estimated) | 1.492 g/cm³ | [1] |

| pKa (Predicted) | 3.75 ± 0.10 | [3] |

| Solubility | Soluble in methanol (25 mg/mL), DMF, and DMSO. Limited solubility in water. | [1][3] |

Molecular Structure and Spectroscopic Characterization

The structural integrity of RAA is the foundation of its reactivity. Standard analytical techniques provide a definitive fingerprint for this molecule.

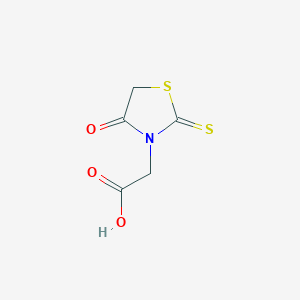

Molecular Structure

The core structure consists of a five-membered thiazolidine ring featuring a ketone at position 4 and a thione at position 2. The acetic acid moiety is attached to the nitrogen atom at position 3.

Caption: Chemical structure of Rhodanine-3-acetic acid.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum provides unambiguous confirmation of the structure. Key signals include a singlet at approximately δ 4.56 ppm, corresponding to the two protons of the N-CH₂ group from the acetic acid side chain.[6] Another distinct singlet appears around δ 4.41 ppm, which is assigned to the two protons on the C-5 carbon of the rhodanine ring.[6] The acidic proton of the carboxyl group is typically observed as a broad singlet at a higher chemical shift.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum further validates the molecular framework.[6]

-

δ ~202.8 ppm: Attributed to the thione carbon (C=S) at the C-2 position.

-

δ ~173.7 ppm: Corresponds to the carbonyl carbon of the carboxylic acid (COOH).

-

δ ~167.3 ppm: Assigned to the carbonyl carbon (C=O) of the rhodanine ring at the C-4 position.

-

δ ~44.8 ppm: Represents the methylene carbon of the N-CH₂ group.

-

δ ~35.9 ppm: Represents the methylene carbon at the C-5 position.

-

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.[6][7] A strong band around 3439 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. Two prominent carbonyl stretching frequencies are observed: one at ~1735-1663 cm⁻¹ for the carboxylic acid and ring ketone, and another for the thioamide group.[6][8]

Synthesis Protocol: Microwave-Assisted One-Pot Reaction

While several synthetic routes to Rhodanine-3-acetic acid exist, microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and efficiency.[6] The following protocol is a robust and validated method starting from simple precursors.

Rationale

This one-pot synthesis is a cascade reaction that first forms a dithiocarbamate intermediate, which is then S-alkylated and subsequently cyclized. Microwave irradiation dramatically accelerates the reaction rates, reducing a multi-hour process to minutes. This choice reflects a modern approach to organic synthesis, prioritizing efficiency and sustainability.

Caption: Workflow for the microwave-assisted synthesis of RAA.

Step-by-Step Methodology

-

Step 1: Dithiocarbamate Formation: In a microwave reactor vessel, combine glycine (1.0 eq), carbon disulfide (1.0 eq), and a 22% aqueous sodium hydroxide solution.[6]

-

Step 2: Microwave Irradiation: Seal the vessel and irradiate at 100°C for 5 minutes.[6]

-

Step 3: S-Alkylation: Cool the reaction mixture to 40°C. Add sodium chloroacetate (1.0 eq) to the vessel.[6]

-

Step 4: Second Microwave Irradiation: Reseal the vessel and irradiate again at 100°C for 5 minutes.[6]

-

Step 5: Cyclization and Precipitation: After cooling to 40°C, add concentrated hydrochloric acid. Irradiate the mixture at 110°C for 20-30 minutes. This final step facilitates the intramolecular cyclization and protonates the carboxylate, causing the product to precipitate.[6]

-

Step 6: Isolation and Purification: Cool the reaction mixture. The crude product can be collected by filtration and purified by extraction with a suitable solvent like ethyl acetate, followed by recrystallization to yield pure Rhodanine-3-acetic acid.[6]

Reactivity and Application as a Privileged Scaffold

The true power of RAA in drug discovery lies in its function as a versatile chemical scaffold. Its structure contains multiple reactive sites that can be selectively modified to generate large libraries of derivatives for biological screening.[9][10]

The Knoevenagel Condensation: A Gateway to Diversity

The most significant reaction of RAA is the Knoevenagel condensation at the C-5 position. The two protons on the C-5 carbon are acidic due to their position between the ring ketone and sulfur atom, making this site a reactive nucleophile. In the presence of a base, the C-5 methylene group can readily attack a wide variety of aldehydes and ketones. This reaction is the primary method for creating 5-arylmethylene rhodanine derivatives, which form the basis of many biologically active compounds.[10]

Caption: Derivatization of RAA via Knoevenagel condensation.

Applications in Drug Discovery and Other Fields

RAA and its derivatives have been investigated for a plethora of biological activities, making the rhodanine core a "privileged structure" in medicinal chemistry.

-

Antimicrobial and Antiviral Agents: The rhodanine scaffold is present in numerous compounds with potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and several viruses.[9][10][11]

-

Anticancer Agents: Derivatives have been developed as inhibitors of key cancer-related targets. For example, certain RAA-based compounds act as microtubule-stabilizing agents, similar to Taxol, inducing cell cycle arrest and apoptosis in cancer cells.[12]

-

Antidiabetic Agents: The most famous drug derived from this scaffold is Epalrestat, an aldose reductase inhibitor used for the treatment of diabetic neuropathy.[13][14] RAA is a key intermediate in its synthesis.

-

Enzyme Inhibition: RAA derivatives have been successfully designed to inhibit a wide range of enzymes, including fungal protein mannosyl transferase 1 (PMT1), making them promising antifungal candidates.[15][16]

-

Corrosion Inhibition: Outside of medicine, RAA is an effective corrosion inhibitor for copper and its alloys in acidic environments, highlighting its industrial utility.[1][5]

Safety and Handling

Rhodanine-3-acetic acid is classified as an irritant (Hazard Code: Xi).[1] It can cause irritation to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[5]

-

In case of contact: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Rhodanine-3-acetic acid is far more than a simple chemical intermediate; it is a cornerstone scaffold for chemical innovation. Its straightforward synthesis, well-defined chemical properties, and, most importantly, the strategic reactivity of its C-5 methylene group provide an accessible and powerful platform for generating chemical diversity. For researchers in drug discovery, RAA offers a validated starting point for developing potent and selective inhibitors against a multitude of biological targets. As synthetic methodologies advance and our understanding of disease pathways deepens, the utility of this remarkable heterocyclic compound is poised to expand even further.

References

- Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.

- Rhodanine-3-acetic acid 5718-83-2 wiki. (n.d.). Guidechem.

- Diisobutyl succin

- Al-Hourani, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI.

- Rhodanine-3-acetic acid CAS#: 5718-83-2. (n.d.). ChemicalBook.

- Kumar, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.

- Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (n.d.).

- Rhodanine-3-acetic acid synthesis. (n.d.). ChemicalBook.

- CAS 925-06-4: Diisobutyl succin

- Rhodanine-3-acetic acid | 5718-83-2. (n.d.). ChemicalBook.

- Kratky, M., et al. (2017).

- Process for preparing rhodanine-3-acetic acid: a key intermediate of epalrestat. (2007).

- Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (n.d.).

- Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed.

- Zhou, X., et al. (n.d.). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online.

- Khan, K. M., et al. (2021).

- Rhodanine-3-acetic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. (n.d.). PubChem.

- Rhodanine-3-acetic acid [CAS# 5718-83-2]. (n.d.). chemBlink.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | C5H5NO3S2 | CID 79793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS # 5718-83-2, Rhodanine-3-acetic acid, Rhodanine-N-acetic acid, 4-Oxo-2-thioxo-3-thiazolidinylacetic acid - chemBlink [chemblink.com]

- 5. Rhodanine-3-acetic acid CAS#: 5718-83-2 [m.chemicalbook.com]

- 6. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Rhodanine-3-acetic acid | 5718-83-2 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. WO2007074390A2 - Process for preparing rhodanine-3-acetic acid: a key intermediated of epalrestat - Google Patents [patents.google.com]

- 14. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Rhodanine-3-Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Promise of a Privileged Scaffold

Rhodanine-3-acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This privileged scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[2] From anticancer and antimicrobial to potent enzyme inhibitory activities, the chemical tractability of the rhodanine core allows for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the primary mechanisms of action of Rhodanine-3-acetic acid derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential and the experimental methodologies used to elucidate their functions.

Anticancer Activity: Disrupting the Cytoskeleton through Microtubule Stabilization

A primary anticancer mechanism of certain Rhodanine-3-acetic acid derivatives lies in their ability to modulate microtubule dynamics, a critical process for cell division and cellular integrity.[3] Cancer cells, with their high proliferation rates, are particularly vulnerable to agents that disrupt the microtubule network.[3][4]

Molecular Mechanism: Binding to Tubulin and Promoting Polymerization

Several studies have demonstrated that specific derivatives of Rhodanine-3-acetic acid act as microtubule-stabilizing agents.[3][4] These compounds bind to β-tubulin, a key component of microtubules, at or near the Taxol binding site.[3][5] Computational docking studies have identified a strong interaction between a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivative (compound I20) and the amino acid residue Arg β369 of tubulin.[3][5] This interaction is crucial for the compound's ability to promote the assembly of protofilaments, the building blocks of microtubules.[3][5] By stabilizing the microtubule polymer, these derivatives inhibit the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3]

Logical Framework for Microtubule Stabilization

Caption: Mechanism of microtubule stabilization by Rhodanine-3-acetic acid derivatives.

Enzyme Inhibition: A Key Strategy Against Diverse Pathologies

Rhodanine-3-acetic acid derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases, including metabolic disorders, viral infections, and bacterial resistance.

Aldose and Aldehyde Reductase Inhibition: Combating Diabetic Complications

A well-established mechanism of action for Rhodanine-3-acetic acid derivatives is the inhibition of aldose reductase (ALR2) and aldehyde reductase (ALR1).[6][7][8] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6] Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[6]

The Rhodanine-3-acetic acid derivative, Epalrestat, is a marketed drug in Japan for the treatment of diabetic neuropathy.[9][10] Molecular docking studies suggest that these derivatives bind within the active site of aldose reductase, with key interactions involving residues such as Trp22 and Tyr50.[8] The acetic acid moiety of these compounds is crucial for their inhibitory activity.

HCV NS5B Polymerase Inhibition: A Target for Antiviral Therapy

The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is essential for viral replication and a prime target for antiviral drug development.[11] Rhodanine-3-acetic acid derivatives have been identified as allosteric inhibitors of NS5B polymerase.[11][12] These non-nucleoside inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that ultimately inhibits its function.[11]

Antimicrobial and Antifungal Activity: Targeting Microbial Viability

Rhodanine-3-acetic acid derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[13][14][15] While the exact molecular targets are still under investigation, it is believed that these compounds interfere with essential cellular processes in bacteria.[14]

In the realm of antifungal agents, these derivatives have been shown to inhibit fungal protein mannosyl transferase 1 (PMT1), an enzyme involved in the O-mannosylation of proteins, which is crucial for the integrity of the fungal cell wall.[16][17]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative Rhodanine-3-acetic acid derivatives against various targets.

| Compound/Derivative | Target | Activity | Cell Line/Organism | Reference |

| (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide (I20) | Tubulin Polymerization | IC50: 7.0 - 20.3 µM | A549, PC-3, HepG2 | [3][4] |

| 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3f) | Aldose Reductase (ALR2) | IC50: 0.12 ± 0.01 µM | In vitro enzyme assay | [6][7] |

| 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3a) | Aldose Reductase (ALR2) | IC50: 0.25 ± 0.04 µM | In vitro enzyme assay | [6] |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | MIC: 8-16 µM | M. tuberculosis | [13][15] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Staphylococcus aureus (MRSA) | MIC: ≥15.62 µM | MRSA | [13][15] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of tubulin into microtubules.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2). Prepare stock solutions of the test compound and a positive control (e.g., paclitaxel for stabilization, colchicine for inhibition).[13][18]

-

Reaction Assembly: On ice, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound to a 96-well plate.[18]

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final concentration of tubulin is typically in the range of 1-5 mg/mL.[18]

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm (for turbidity) or fluorescence at appropriate excitation/emission wavelengths if a fluorescent reporter is used, at regular intervals for a defined period (e.g., 60 minutes).[13][18]

-

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Analyze parameters such as the lag time, polymerization rate, and the maximum polymer mass.[18]

Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of compounds on aldose reductase activity by measuring the consumption of NADPH.[19]

Step-by-Step Methodology:

-

Enzyme and Reagent Preparation: Prepare a partially purified aldose reductase enzyme from a source such as rat lens. Prepare a buffer solution (e.g., 0.067 M phosphate buffer, pH 6.2), a stock solution of NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound.[19][20]

-

Reaction Mixture: In a cuvette, combine the phosphate buffer, NADPH solution, aldose reductase enzyme solution, and the test compound at various concentrations.[19]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the cuvette.[19]

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 5 minutes) as NADPH is oxidized to NADP+.[19][20]

-

Calculation of Inhibition: Calculate the rate of NADPH consumption (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control reaction without the inhibitor. IC50 values are then determined from a dose-response curve.[19]

HCV NS5B Polymerase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Step-by-Step Methodology:

-

Reagent Preparation: Purify recombinant HCV NS5B polymerase. Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2), a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP), and a suitable RNA template/primer.[1][21]

-

Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, the RNA template/primer, and the HCV NS5B enzyme.[21]

-

Initiation and Incubation: Initiate the polymerase reaction by adding the rNTP mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.[21]

-

Termination and Product Analysis: Stop the reaction by adding a solution containing EDTA. The radiolabeled RNA product is then separated from unincorporated nucleotides using methods such as gel electrophoresis or filter binding assays.[21]

-

Quantification of Inhibition: Quantify the amount of incorporated radiolabeled rNTP. The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to a control reaction. IC50 values are determined from a dose-response curve.

Conclusion and Future Perspectives

Rhodanine-3-acetic acid derivatives have firmly established themselves as a versatile and promising class of compounds in drug discovery. Their diverse mechanisms of action, spanning from the disruption of fundamental cellular processes like microtubule dynamics to the specific inhibition of key enzymes in various diseases, underscore their therapeutic potential. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

Future research in this area should focus on elucidating the precise molecular targets for their antimicrobial activity, which remains a key area for investigation. Further exploration of the structure-activity relationships for each mechanism of action will be crucial for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued application of computational modeling, alongside robust in vitro and in vivo validation, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- BenchChem. (2025).

- van der Vaart, B., et al. (2013). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Journal of Medicinal Chemistry, 56(11), 4436-4448.

- BenchChem. (2025).

- Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009.

- Motta, M., et al. (2021). Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation. European Journal of Medicinal Chemistry, 219, 113437.

- Bacha, M. M., et al. (2021).

- Bacha, M. M., et al. (2020). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies.

- Bacha, M. M., et al. (2020). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Bacha, M. M., et al. (2021).

- BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.

- Kim, Y. C., et al. (2005). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. Journal of Biological Chemistry, 280(41), 34624-34631.

- Endler, A., et al. (2016).

- Sangeetha, R., et al. (2021).

- González-Albentosa, L., et al. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 735081.

- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101278.

- Bhat, M. A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.

- Ravi, S., et al. (2022). Structure–activity relationships of rhodanine derivatives. Journal of Molecular Structure, 1265, 133405.

- Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009.

- Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009.

- Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009.

- Behbehani, H., et al. (2012). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). Bio-protocol, 2(19), e268.

- Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(8), 2478.

- Bhat, M. A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.

- Glavaš-Obrovac, L., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Medicinal Chemistry, 29(36), 6138-6150.

- Hong, Z., et al. (2002). Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. Journal of Virology, 76(4), 1947-1955.

- Kratky, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1839-1845.

- Abcam. (2021). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam.

- Gutt R., et al. (2015). Allosteric inhibitors have distinct effects, but also common modes of action, in the HCV polymerase. Biophysical Journal, 108(7), 1735-1746.

- Szczepański, J., et al. (2022).

- Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3745.

- Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub.

- Gutt R., et al. (2015). Allosteric inhibitors have distinct effects, but also common modes of action, in the HCV polymerase. Biophysical Journal, 108(7), 1735-1746.

- Chinnappareddy, N. (2017). Aldose reductase inhibition Assay protocol.

- Kratky, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1839-1845.

- Harper, S., et al. (2012). Potent inhibitors of subgenomic hepatitis C virus RNA replication through optimization of indole-N-acetamide allosteric inhibitors of the viral NS5B polymerase. Journal of Medicinal Chemistry, 55(4), 1765-1776.

- Ramkumar, K., et al. (2021). Aldose Reductase Inhibition Assay.

- Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978.

- Barreca, M. L., et al. (2011). Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development. Future Medicinal Chemistry, 3(8), 1027-1055.

- De Clercq, E. (2019). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses, 11(5), 416.

- Stodůlková, E., et al. (2015). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 20(7), 12533-12551.

Sources

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric inhibition of the hepatitis C virus NS5B polymerase: in silico strategies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. content.abcam.com [content.abcam.com]

- 21. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

Foreword: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-oxo-2-thioxo-3-thiazolidineacetic Acid and Its Derivatives

The 4-oxo-2-thioxo-3-thiazolidineacetic acid core, a member of the broader rhodanine family, represents a cornerstone in modern medicinal chemistry. Its unique structural features—a five-membered heterocyclic ring containing sulfur and nitrogen, a thioketone, a carbonyl group, and an acetic acid side chain—provide a versatile scaffold for chemical modification. This versatility has allowed for the development of a vast library of derivatives, each with finely tuned electronic and steric properties. Consequently, this scaffold exhibits a remarkable breadth of biological activities, making it a subject of intense investigation for novel therapeutic agents.[1][2][3] This guide synthesizes current research to provide an in-depth exploration of its key pharmacological properties, underlying mechanisms, and the experimental methodologies used for its evaluation.

Core Moiety: Synthesis and Chemical Profile

Chemical Identity

-

Systematic Name: (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

-

Common Synonym: Rhodanine-3-acetic acid[4]

-

CAS Number: 5718-83-2[4]

-

Molecular Formula: C₅H₅NO₃S₂[4]

-

Molecular Weight: 191.23 g/mol [4]

-

Solubility: Soluble in methanol.

Foundational Synthesis

The synthesis of 4-oxo-2-thioxo-3-thiazolidineacetic acid derivatives typically leverages well-established organic chemistry reactions. The core scaffold itself can be prepared, but much of the biological investigation focuses on derivatives created at the 5-position of the ring. The most common and effective method for introducing diversity at this position is the Knoevenagel condensation .

This reaction involves the active methylene group at the C5 position of the rhodanine-3-acetic acid core reacting with various aromatic or heterocyclic aldehydes. This condensation is typically base-catalyzed and results in the formation of a 5-arylmethylene or 5-alkylidene derivative, which serves as the direct precursor for a wide range of biologically active compounds.[5][6]

Caption: General synthesis via Knoevenagel condensation.

Potent Antimicrobial and Antifungal Activity

Derivatives of 4-oxo-2-thioxo-3-thiazolidineacetic acid have demonstrated significant activity against a wide spectrum of pathogens, including drug-resistant strains.[5]

Mechanism of Action

The precise antimicrobial mechanism is multifaceted and can vary between derivatives. However, a primary mode of action is believed to be the inhibition of essential bacterial enzymes. The thiazolidinone ring can interact with active sites of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways, leading to bacteriostatic or bactericidal effects. For antifungal activity, inhibition of enzymes involved in fungal cell wall synthesis has been proposed.[7]

Experimental Evidence and Data

Studies consistently show that these compounds exhibit potent antibacterial activity, often superior to standard antibiotics like ampicillin, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[5] Antifungal evaluations have also revealed high efficacy, with some derivatives showing many-fold greater activity than ketoconazole.[5][7]

Table 1: Selected Antimicrobial Activity Data

| Compound Derivative | Target Organism | Measurement | Value | Reference |

|---|---|---|---|---|

| Indolylmethylen derivative 5b | Staphylococcus aureus | MIC | 0.56 µM | [7] |

| Indolylmethylen derivative 5g | Escherichia coli | MIC | 1.00 µM | [7] |

| Indolylmethylen derivative 5b | Candida albicans | Antifungal Potency | 17-fold > Ketoconazole | [7] |

| Sulfamethaoxazole hybrids | M. tuberculosis H37Ra | IC₉₀ | 0.43–5.31 µg/mL | [3] |

| Various derivatives | Selected bacterial strains | MIC | 62.5 µg/mL |[8] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a test compound, providing a quantitative measure of its antibacterial potency.

1. Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the target bacterium (e.g., S. aureus) from a fresh agar plate. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

2. Compound Serial Dilution: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broad-Spectrum Anticancer Activity

The 4-thiazolidinone scaffold is a well-established pharmacophore in oncology research, with derivatives demonstrating potent antiproliferative effects across various cancer cell lines.[1][9]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism for many derivatives is the induction of programmed cell death, or apoptosis.[10][11] This is often achieved through the intrinsic pathway, characterized by:

-

Increased ROS Production: The compounds can induce oxidative stress within cancer cells.[10]

-

Caspase Activation: This leads to the activation of executioner caspases, particularly Caspase-3, a key mediator of apoptosis.[10]

-

Cell Cycle Arrest: Some derivatives can also exert a cytostatic effect by causing cell cycle arrest, preventing cancer cell proliferation.[10][11]

Caption: Simplified pathway of apoptosis induction.

Experimental Evidence and Data

In vitro studies have confirmed the cytotoxic effects of these compounds against lung (A549), breast (MCF-7, MDA-MB-231), and colon (HT-29) cancer cell lines.[1][10][12] The efficacy is often quantified by the IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

Table 2: Selected Anticancer Activity (IC₅₀ Values)

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 4 | A549 (Lung) | 0.35 µM | [1] |

| Compound 4 | HT-29 (Colon) | 0.073 µM | [1] |

| Compound 26 | COLO-205 (Colon) | 5.03 µg/mL | [1] |

| Compound 26 | MDA-MB-231 (Breast) | 5.81 µg/mL | [1] |

| Compound 7d | S. aureus | Susceptible |[12] |

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

1. Cell Seeding: a. Culture the desired cancer cell line (e.g., A549) under standard conditions. b. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of ~5,000-10,000 cells per well. c. Allow the cells to adhere overnight in a CO₂ incubator.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the appropriate cell culture medium. b. Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. c. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potent Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Derivatives of 4-oxo-2-thioxo-3-thiazolidineacetic acid have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.[3][13][14]

Mechanism of Action: NLRP3 and COX-2 Inhibition

Two primary mechanisms have been identified:

-

NLRP3 Inflammasome Inhibition: Certain derivatives act as direct, selective small-molecule inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome.[15] Aberrant activation of this inflammasome is a driver of many inflammatory diseases, and its inhibition prevents the maturation and release of pro-inflammatory cytokines like IL-1β.[15]

-

Cyclooxygenase-2 (COX-2) Inhibition: Other derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[13][14] Selective COX-2 inhibition is a validated strategy for anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14]

Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Acclimatization and Grouping: a. Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions. b. Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the compound.

2. Compound Administration: a. Administer the test compound and the standard drug orally or intraperitoneally, typically 1 hour before inducing inflammation. The control group receives the vehicle.

3. Induction of Inflammation: a. Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

5. Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. b. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group). c. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Targeted Enzyme Inhibition: Aldose Reductase

A highly specific and potent activity of this scaffold is the inhibition of aldose reductase (ALR2).[16] This enzyme is implicated in the pathogenesis of diabetic complications, particularly neuropathy, nephropathy, and retinopathy, by converting glucose to sorbitol.

Mechanism and Significance

(4-Oxo-2-thioxo-3-thiazolidinyl)acetic acid derivatives act as potent, mixed-type inhibitors of ALR2.[16] Molecular docking studies have shown that they bind effectively to the enzyme's active site, interacting with key amino acid residues such as His110, Trp111, and Tyr48.[16] The inhibition is highly selective for ALR2 over the related aldehyde reductase (ALR1).[16] This activity is clinically relevant, as the approved drug Epalrestat, used for treating diabetic neuropathy, is also a rhodanine-based aldose reductase inhibitor.[16]

Table 3: Aldose Reductase (ALR2) Inhibition Data

| Compound Derivative | IC₅₀ Value | Potency vs. Epalrestat | Reference |

|---|---|---|---|

| [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids | Submicromolar | Potent | [16] |

| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | < 0.1 µM | > 5 times more potent |[7][16] |

Conclusion and Future Outlook

The 4-oxo-2-thioxo-3-thiazolidineacetic acid scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have consistently demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and specific enzyme inhibitory effects. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[1][15] Future research will likely focus on refining these derivatives to enhance their pharmacokinetic profiles, reduce off-target effects, and advance the most promising candidates into preclinical and clinical development for a new generation of therapeutics.

References

-

Macut, H. et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. Available at: [Link]

-

Lewińska, A. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available at: [Link]

-

Parimal, M. (n.d.). Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids. Academia.edu. Available at: [Link]

-

Lewińska, A. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. Available at: [Link]

-

Horishny, V. et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC - NIH. Available at: [Link]

-

Bassyouni, F. A. et al. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH. Available at: [Link]

-

Rašková, M. et al. (2010). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. PMC - NIH. Available at: [Link]

-

Ren, G. et al. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. PubMed. Available at: [Link]

-

Godhani, D. R. et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ResearchGate. Available at: [Link]

-

Kumar, R. et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

-

Al-Amiery, A. A. et al. (2023). (I) General structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid... ResearchGate. Available at: [Link]

-

Geronikaki, A. et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

-

Nowrouzi, N. et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. Available at: [Link]

-

da Silva, A. C. et al. (2014). Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

-

Mech, D. et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

Patil, V. S. et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]

-

Parimal, M. C. (2011). Synthesis and antimicrobial studies of some 4-oxo thiazolidines derivatives. TSI Journals. Available at: [Link]

-

Kumar, A. et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. Available at: [Link]

-

Kumar, D. et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. ResearchGate. Available at: [Link]

-

Lesyk, R. et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. Available at: [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

-

Zhang, H. et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC - NIH. Available at: [Link]

-

Kanth, V. R. et al. (2006). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. PMC. Available at: [Link]

-

Al-Masoudi, W. A. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. Available at: [Link]

-

Sahu, J. K. et al. (2021). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. library.dmed.org.ua [library.dmed.org.ua]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rhodanine Scaffold: A Privileged Cornerstone in Medicinal Chemistry's Past, Present, and Future

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy of a Heterocyclic Pioneer

In the ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable versatility that allows them to interact with a multitude of biological targets. These "privileged scaffolds" serve as foundational blueprints for the design of novel therapeutics. Among these, the rhodanine (2-thioxo-1,3-thiazolidin-4-one) core holds a distinguished position, with a rich history stretching back to the 19th century and a vibrant present at the forefront of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and enduring impact of rhodanine and its derivatives in medicinal chemistry. We will delve into the seminal moments of its discovery, trace its evolution into a cornerstone of drug development, and provide practical, in-depth protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to harness the full potential of this remarkable scaffold.

Part 1: The Genesis of a Privileged Scaffold - A Historical Perspective

The story of rhodanine begins in 1877 with the Polish physician and chemist, Marceli Nencki. In his quest to understand the chemical intricacies of biological processes, Nencki synthesized a novel five-membered heterocyclic compound from the reaction of ammonium thiocyanate and chloroacetic acid in water.[1] He named this new entity "Rhodaninsäure" (rhodanine acid), a nod to the rhodanide (thiocyanate) salt used in its creation.[1] For several decades following its discovery, rhodanine remained a subject of academic curiosity, its full potential in the realm of medicine yet to be unveiled.

The turning point for rhodanine's entry into medicinal chemistry came with the recognition of its remarkable chemical tractability. The rhodanine ring possesses multiple reactive sites, offering a fertile ground for chemical modification and the generation of diverse compound libraries. This inherent versatility allowed chemists to systematically explore the structure-activity relationships (SAR) of its derivatives, a fundamental practice in modern drug discovery.

However, it was the clinical success of a rhodanine-containing drug, Epalrestat , that truly cemented the scaffold's importance. Marketed in Japan in 1992 for the treatment of diabetic neuropathy, Epalrestat functions as an aldose reductase inhibitor.[2][3] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, and the accumulation of this sugar alcohol is implicated in the pathogenesis of diabetic complications.[4][5][6] Epalrestat's ability to mitigate these complications by inhibiting aldose reductase showcased the therapeutic potential of the rhodanine scaffold and catalyzed a surge of research into its derivatives for a wide array of diseases.[1][2][7][8]

Part 2: The Architectural Versatility of Rhodanine - A Gateway to Diverse Bioactivities

The true power of the rhodanine scaffold lies in its ability to be readily functionalized at several positions, primarily at the C5 and N3 positions. This has led to the development of a vast and diverse chemical space of rhodanine derivatives with a broad spectrum of biological activities.

The Knoevenagel Condensation: A Key to C5-Arylidenerhodanines

One of the most widely employed synthetic strategies for diversifying the rhodanine core is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group at the C5 position of the rhodanine ring with various aldehydes, leading to the formation of 5-arylidenerhodanine derivatives. This simple yet powerful reaction allows for the introduction of a wide range of aromatic and heteroaromatic substituents, profoundly influencing the biological activity of the resulting compounds.

Caption: Inhibition of the NF-κB signaling pathway by a rhodanine derivative.

Part 4: Practical Methodologies - Synthesis and Biological Evaluation

A key aspect of this technical guide is the provision of detailed, field-proven protocols to enable researchers to work with rhodanine compounds effectively.

Synthesis of Rhodanine Derivatives

Protocol 1: Synthesis of Rhodanine-3-acetic acid

This protocol describes a microwave-assisted synthesis of rhodanine-3-acetic acid, a key intermediate for many biologically active compounds, including Epalrestat. [9]

-

Materials: Glycine, 22% sodium hydroxide solution, carbon disulfide, sodium chloroacetate, concentrated hydrochloric acid, ethyl acetate.

-

Procedure:

-

In a microwave reactor vessel, combine glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) in 3 mL of water.

-

Microwave the mixture at 100°C for 5 minutes.

-

After cooling to 40°C, add sodium chloroacetate (1 mol) and microwave again at 100°C for 5 minutes.

-

Cool the reaction mixture to 40°C and add 3 mL of concentrated hydrochloric acid.

-

Continue the reaction at 110°C for 20-30 minutes.

-

Extract the crude product with ethyl acetate and purify by appropriate methods (e.g., recrystallization). [9] Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylidenerhodanines

-

This protocol outlines a general procedure for the Knoevenagel condensation of rhodanine with aromatic aldehydes, often facilitated by microwave irradiation to enhance reaction rates and yields. [10]

-

Materials: Rhodanine, aromatic aldehyde, ammonium sulphamate.

-

Procedure:

-

In a microwave-safe vessel, mix rhodanine (20 mmol), the respective aromatic aldehyde (20 mmol), and ammonium sulphamate.

-